Cy7 DiC18

Vue d'ensemble

Description

Cy7 DiC18, also known as DiR, is a long-chain carbocyanine dye. This compound is widely used as a lipophilic tracer for labeling cells, organelles, liposomes, viruses, and lipoproteins. Its near-infrared fluorescence properties make it particularly useful for in vivo imaging and tracking of biological processes .

Mécanisme D'action

Target of Action

Cy7 DiC18, also known as DiR or DiIC18(7), is a lipophilic, near-infrared fluorescent cyanine dye . Its primary targets are cell membranes, organelles, liposomes, viruses, and lipoproteins . It is widely used to label these structures due to its lipophilic nature .

Mode of Action

this compound interacts with its targets by incorporating into lipid environments such as cell membranes and liposomes . Once applied to cells, the dye diffuses laterally within the plasma membrane, resulting in staining of the entire cell .

Biochemical Pathways

The dye’s ability to label cells, organelles, liposomes, viruses, and lipoproteins suggests it may influence pathways related to these structures .

Pharmacokinetics

Its lipophilic nature and ability to incorporate into lipid environments suggest it may distribute widely in the body, particularly in lipid-rich tissues .

Result of Action

The primary result of this compound’s action is the labeling of cells, organelles, liposomes, viruses, and lipoproteins . This allows for the visualization of these structures under a fluorescence microscope or flow cytometry .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of lipid environments . It is weakly fluorescent in water but highly fluorescent and quite photostable when incorporated into membranes or bound to lipophilic biomolecules . The dye is an oil at room temperature .

Analyse Biochimique

Biochemical Properties

Cy7 DiC18 plays a significant role in biochemical reactions due to its ability to integrate into cell membranes. The two long 18-carbon chains of this compound insert into the lipid bilayer, resulting in specific and stable cell staining with minimal dye transfer between cells . This compound interacts with various biomolecules, including membrane proteins and lipids, facilitating multicolor imaging and flow cytometric analysis of live cells .

Cellular Effects

This compound influences various cellular processes by integrating into the cell membrane. This integration can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound in the membrane can alter the fluidity and permeability of the lipid bilayer, impacting the function of membrane-bound proteins and receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its integration into the lipid bilayer of cell membranes. This integration can influence the activity of membrane-bound enzymes and receptors, potentially leading to changes in gene expression and cellular metabolism. The near-infrared fluorescence of this compound also allows for the tracking and imaging of cellular processes in real-time .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable in the cell membrane for extended periods, allowing for long-term imaging and tracking of cellular processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively stain cells and tissues without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, including alterations in cell signaling pathways and gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with membrane lipids and proteins. The integration of this compound into the lipid bilayer can influence metabolic flux and metabolite levels, potentially impacting cellular metabolism and energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its integration into the lipid bilayer. This compound interacts with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell membrane. This localization is facilitated by the compound’s long 18-carbon chains, which allow it to integrate into the lipid bilayer. The presence of this compound in the membrane can influence its activity and function, including its interactions with membrane-bound proteins and receptors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cy7 DiC18 is synthesized through a series of organic reactions involving the condensation of indole derivatives with reactive intermediates. The synthesis typically involves the following steps:

Condensation Reaction: Indole derivatives are condensed with reactive intermediates such as aldehydes or ketones under acidic conditions to form the core cyanine structure.

Alkylation: The core structure is then alkylated with long-chain alkyl halides (e.g., octadecyl bromide) to introduce the lipophilic chains.

Purification: The final product is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Large-scale batch reactors are used to carry out the condensation and alkylation reactions.

Solvent Extraction: Solvent extraction techniques are employed to isolate the product from the reaction mixture.

Crystallization: The product is crystallized to enhance purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: Cy7 DiC18 primarily undergoes the following types of reactions:

Oxidation: The dye can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the dye into reduced forms with altered fluorescence properties.

Substitution: Substitution reactions can occur at the reactive sites of the dye, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Substitution: Substitution reactions are typically carried out using nucleophiles such as amines or thiols under basic conditions.

Major Products:

Applications De Recherche Scientifique

Cy7 DiC18 has a wide range of scientific research applications, including but not limited to:

Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.

Biology: Employed for labeling and tracking cells, organelles, and biomolecules in biological studies.

Medicine: Utilized in medical imaging techniques, such as near-infrared fluorescence imaging, for tracking disease progression and therapeutic responses.

Industry: Applied in the development of diagnostic assays and imaging agents for industrial applications

Comparaison Avec Des Composés Similaires

DiO (DiOC18(3)): A green fluorescent dye used for similar applications but with different spectral properties.

DiI (DiIC18(3)): An orange fluorescent dye commonly used for cell labeling with low cytotoxicity.

DiD (DiIC18(5)): A red fluorescent dye with applications in multicolor imaging.

DiA (4-Di-16-ASP): A lipophilic dye used for neuronal tracing

Uniqueness of Cy7 DiC18: this compound stands out due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. This makes it particularly valuable for in vivo imaging applications where high sensitivity and specificity are required .

Activité Biologique

Cy7 DiC18, also known as DiIC18(7) or DiR, is a lipophilic, near-infrared (NIR) fluorescent cyanine dye widely utilized in biological research for its unique properties that facilitate cellular imaging and tracking. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in research and medicine, and relevant case studies.

Chemical Properties

this compound consists of a cyanine fluorophore covalently linked to two long aliphatic chains (C18), which enable its integration into lipid environments such as cell membranes and liposomes. The hydrophobic nature of these chains allows the dye to passively diffuse across cell membranes, where it incorporates into the lipid bilayer, resulting in stable cell staining with minimal transfer between cells .

Biochemical Pathways

Once integrated into cell membranes, this compound can influence various biochemical pathways. Its presence alters membrane fluidity and permeability, which can impact the function of membrane-bound proteins and receptors. This alteration may lead to changes in cell signaling pathways, gene expression, and overall cellular metabolism.

Applications in Research

This compound's unique properties make it an invaluable tool in several areas of biological research:

- Cell Labeling and Tracking : It is extensively used for labeling cells, organelles, liposomes, viruses, and lipoproteins. The NIR fluorescence allows for sensitive detection and imaging of these structures in live cells .

- In Vivo Imaging : The ability of this compound to emit infrared light enables efficient imaging through tissues with low background fluorescence levels. This property is particularly useful in preclinical studies for tracking cellular processes in real-time .

- High-Performance Liquid Chromatography (HPLC) : this compound is employed as a stationary phase in HPLC for separating biomolecules based on hydrophobicity. This application is critical for the analysis of complex biological samples such as proteins and nucleic acids .

Case Studies

Several studies have highlighted the efficacy and versatility of this compound in various experimental setups:

-

Cellular Imaging :

- In a study examining the dynamics of cellular uptake and distribution of liposomes labeled with this compound, researchers demonstrated that the dye facilitated clear visualization of liposome localization within live cells using fluorescence microscopy. The results indicated that this compound effectively tracked liposome movement across cellular compartments.

-

In Vivo Tracking :

- A significant study utilized this compound to monitor tumor progression in a murine model. The researchers injected this compound-labeled nanoparticles into tumor-bearing mice and used NIR imaging to assess tumor growth over time. The findings revealed that the dye provided high-resolution images that correlated well with histological analyses post-mortem, affirming its potential for real-time monitoring of tumor dynamics .

-

Drug Delivery Systems :

- Another case involved the use of this compound to evaluate drug delivery systems targeting cancer cells. By labeling drug-loaded micelles with this compound, researchers tracked the micelles' distribution within tumors using NIR imaging. The study concluded that this compound could serve as an effective tracer for assessing drug delivery efficacy in therapeutic applications .

Summary of Findings

The biological activity of this compound underscores its significance in modern biological research:

| Property | Description |

|---|---|

| Fluorescence Type | Near-infrared (NIR) |

| Integration Mechanism | Passively diffuses into lipid bilayers |

| Applications | Cell tracking, in vivo imaging, HPLC separation |

| Impact on Cells | Alters membrane properties affecting signaling pathways |

Propriétés

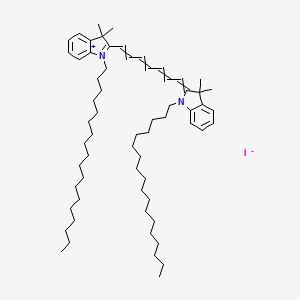

IUPAC Name |

2-[7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H101N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-54-64-58-50-44-42-48-56(58)62(3,4)60(64)52-40-36-35-37-41-53-61-63(5,6)57-49-43-45-51-59(57)65(61)55-47-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h35-37,40-45,48-53H,7-34,38-39,46-47,54-55H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIOTPLALDYAEH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H101IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1013.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Cy7 DiIC18 a suitable dye for labeling extracellular vesicles?

A: Cy7 DiIC18 is a lipophilic dye, meaning it has an affinity for and readily dissolves in lipids. [] Extracellular vesicles, including exosomes, are enclosed by a lipid bilayer membrane. [] This makes Cy7 DiIC18 an effective label as it can stably integrate into the EV membrane, enabling researchers to track these vesicles.

Q2: What are the advantages of using a fluorescent dye like Cy7 DiIC18 over genetic modification for labeling EVs?

A2: The research highlights that using a fluorescent dye like Cy7 DiIC18 offers several advantages over genetic modification for labeling EVs:

- Simplicity: Dye labeling is technically less demanding than genetic modification, which requires transfection and expression of fluorescent proteins. []

- Versatility: Dyes can be used to label EVs derived from various cell types, including those that are difficult to transfect. []

- Preservation of cellular integrity: Dye labeling avoids potential alterations to the EV-producing cells that genetic modification might introduce. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.